![molecular formula C9H11NO2 B1610782 5-(Dimethylamino)-2-hydroxybenzaldehyde CAS No. 67868-63-7](/img/structure/B1610782.png)
5-(Dimethylamino)-2-hydroxybenzaldehyde
Overview
Description
5-(Dimethylamino)-2-hydroxybenzaldehyde, also known as DMAB, is a chemical compound that belongs to the class of aromatic aldehydes. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Long-Range Spin-Spin Couplings and Rotation
A study by Kowalewski and Kowalewski (1965) delves into the long-range spin-spin couplings in di-substituted benzaldehydes, like 5-(Dimethylamino)-2-hydroxybenzaldehyde. They observed that these interactions are temperature independent from 23–200°C, indicating the rigid nature of the bond between the aldehyde and ring carbons (Kowalewski & Kowalewski, 1965).
Nickel(II) Complexes and Biomolecular Interactions
Jayamani et al. (2018) synthesized nickel(II) complexes using 5-(Dimethylamino)-2-hydroxybenzaldehyde and studied their structural, electrochemical, biomolecular interactions, and antimicrobial properties. The study revealed that these complexes exhibit efficient oxidative cleavage of DNA and significant antimicrobial properties (Jayamani et al., 2018).
Molecular Structure and Hydrogen Bonding Studies
Research by Su, Gu, and Lin (2011) on the molecular structure of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide monosolvate, a closely related compound, highlighted the importance of intermolecular hydrogen bonding in forming crystal structures (Su, Gu, & Lin, 2011).
Oxidovanadium(V) Complexes and Structural Features
Back et al. (2012) investigated oxidovanadium(V) complexes involving 5-(Dimethylamino)-2-hydroxybenzaldehyde. Their work provides insights into the structural features of these complexes and discusses their supramolecular assemblies supported by hydrogen bonding (Back et al., 2012).
Catalysis and Synthesis Applications
Ganguly et al. (2012) explored the use of 5-(Dimethylamino)-2-hydroxybenzaldehyde in the synthesis of biologically relevant compounds. Their study presents an efficient and selective catalytic process under mild conditions (Ganguly et al., 2012).
Zwitterionic Structures and Crystallography
Mondal et al. (2002) studied the Schiff base formed from 5-Nitro-2-hydroxybenzaldehyde and benzylamine, providing valuable information on zwitterionic structures and crystallography relevant to similar compounds (Mondal et al., 2002).
Chemical Ecology and Pheromone Synthesis
Noguchi et al. (1997) developed a method for synthesizing 2-Hydroxy-6-methylbenzaldehyde, a component functioning as alarm and sex pheromones in astigmatid mites. This synthesis is significant for the practical application of these pheromones (Noguchi et al., 1997).
properties
IUPAC Name |
5-(dimethylamino)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHYHSHSEXIDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513362 | |
Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-hydroxybenzaldehyde | |
CAS RN |
67868-63-7 | |
Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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